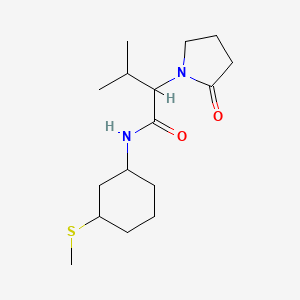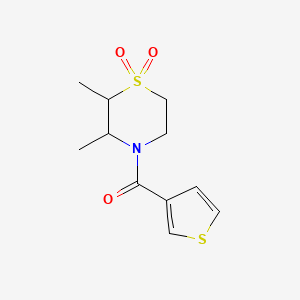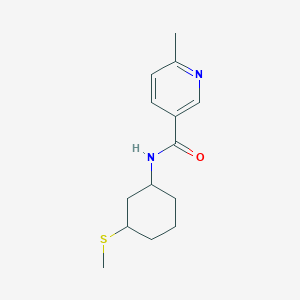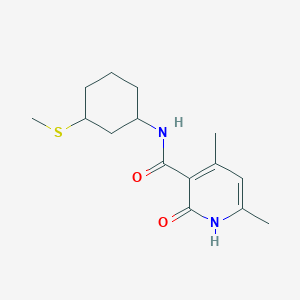
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of pyridine-3-carboxamide derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating metabolism.
Biochemical and physiological effects:
Studies have shown that 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide. One potential direction is the further investigation of its mechanism of action and signaling pathways. Another potential direction is the development of more efficient synthesis methods that can improve the yield and bioavailability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the potential of this compound as a therapeutic agent for various diseases should be explored further.
Synthesis Methods
The synthesis of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with 3-methylthiophenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with cyclohexylamine to obtain the desired product.
Scientific Research Applications
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for metabolic disorders.
properties
IUPAC Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-9-7-10(2)16-14(18)13(9)15(19)17-11-5-4-6-12(8-11)20-3/h7,11-12H,4-6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMFIUCKFSTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2CCCC(C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
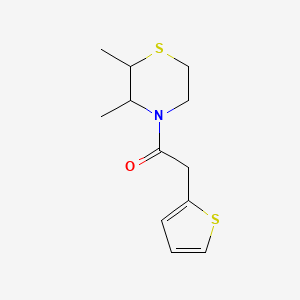
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)

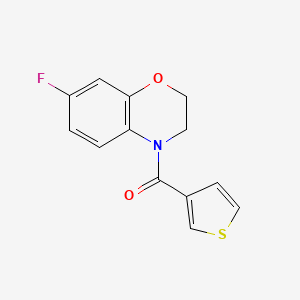
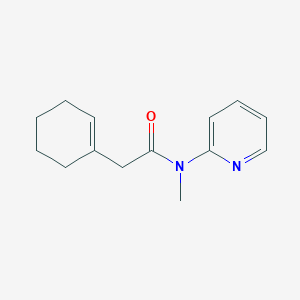
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)

